molecular formula C23H32O5Si B14298811 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one CAS No. 114522-34-8

2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one

Cat. No.: B14298811
CAS No.: 114522-34-8
M. Wt: 416.6 g/mol
InChI Key: GHYQXYQIOJCOII-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is an organic compound with a complex structure that includes both aromatic and silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Grignard reaction to introduce the phenyl groups, followed by a hydrosilylation reaction to attach the triethoxysilyl group. The final step often involves a hydroxylation reaction to introduce the hydroxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the hydrosilylation step. Purification of the final product is typically achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acidic or basic catalysts to facilitate the replacement of ethoxy groups.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various silane derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its silane functionality.

Mechanism of Action

The mechanism by which 2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular function. The triethoxysilyl group can form strong bonds with surfaces, making it useful in materials science for creating durable coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,2-diphenyl-5-(trimethoxysilyl)pentan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)hexan-1-one: Similar structure but with an additional carbon in the chain.

Uniqueness

2-Hydroxy-1,2-diphenyl-5-(triethoxysilyl)pentan-1-one is unique due to the combination of its hydroxy, diphenyl, and triethoxysilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

114522-34-8

Molecular Formula

C23H32O5Si

Molecular Weight

416.6 g/mol

IUPAC Name

2-hydroxy-1,2-diphenyl-5-triethoxysilylpentan-1-one

InChI

InChI=1S/C23H32O5Si/c1-4-26-29(27-5-2,28-6-3)19-13-18-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,4-6,13,18-19H2,1-3H3

InChI Key

GHYQXYQIOJCOII-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)(OCC)OCC

Origin of Product

United States

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